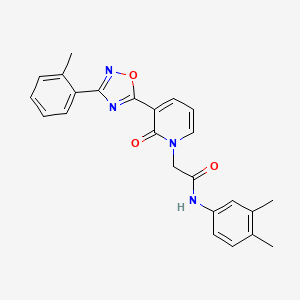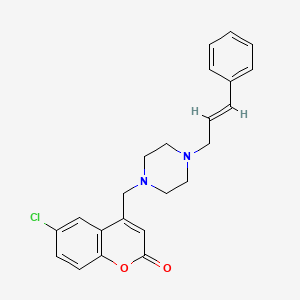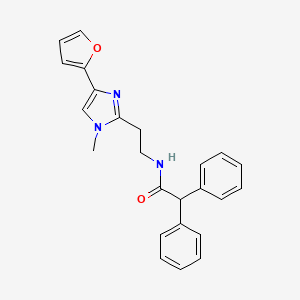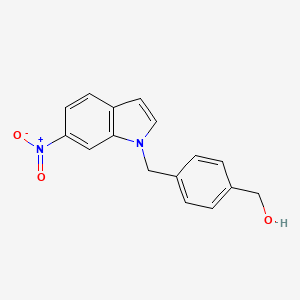
N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
Synthesis of Oxadiazoles
Research by Potkin et al. (2009) explored the synthesis of 5-substituted 1,2,4-oxadiazoles, which are structurally related to the chemical . These compounds were synthesized from oxazole-3-carbonitrile and amide oxime, highlighting methods for generating similar oxadiazoles (Potkin, Petkevich, & Kurman, 2009).
Heterocyclic Synthesis
Karpina et al. (2019) developed a method for synthesizing 1,2,4-triazolo[4,3-a]pyridine-3-yl]acetamides, including variants with 1,2,4-oxadiazole cycles. This work is relevant for understanding the synthesis pathways of similar heterocyclic compounds (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).
Mononuclear Heterocyclic Rearrangement
Potkin et al. (2012) described transformations of 5-arylisoxazole-3-carboxylic acids into 1,2,5-oxadiazoles. Their research can provide insights into the structural transformations relevant to similar heterocyclic compounds (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Novel Heterocyclic Compounds
Kumar and Mashelker (2007) explored the synthesis of new 1,2,4-oxadiazole compounds containing pyranopyridine. This research adds to the understanding of the synthesis and potential applications of complex heterocyclic systems (Kumar & Mashelker, 2007).
Biological and Pharmacological Properties
Antimicrobial Activity
Desai and Vaja (2018) synthesized N-substituted derivatives of 1,3,4-oxadiazoles and evaluated their antimicrobial properties. This study is relevant for assessing the potential biological applications of similar compounds (Desai & Vaja, 2018).
Cytotoxic Activity
Moghadam and Amini (2018) investigated the cytotoxic activity of a novel compound structurally similar to the queried chemical, providing insights into potential anticancer properties (Moghadam & Amini, 2018).
Antibacterial Study
Khalid et al. (2016) synthesized and tested the antibacterial activity of N-substituted derivatives of 1,3,4-oxadiazoles. This study contributes to the understanding of the antibacterial potential of similar compounds (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, Afzal, 2016).
Anti-Bacterial and Hemolytic Activity
Gul et al. (2017) researched the synthesis, antimicrobial evaluation, and hemolytic activity of 1,3,4-oxadiazole derivatives. Their findings are relevant for assessing the antimicrobial and safety profiles of similar compounds (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, Subhani, 2017).
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-10-11-18(13-17(15)3)25-21(29)14-28-12-6-9-20(24(28)30)23-26-22(27-31-23)19-8-5-4-7-16(19)2/h4-13H,14H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAFUCWMCCBESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3000468.png)


![2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B3000475.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B3000476.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol](/img/structure/B3000477.png)

![2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B3000479.png)


![3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B3000483.png)
